molecular formula C10H7N3O2 B8524896 1-(3-Cyanophenyl)imidazolidine-2,4-dione

1-(3-Cyanophenyl)imidazolidine-2,4-dione

Cat. No.: B8524896
M. Wt: 201.18 g/mol
InChI Key: BCFNYZRFPATMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyanophenyl)imidazolidine-2,4-dione is a synthetic derivative of imidazolidine-2,4-dione, a scaffold commonly known as hydantoin . Hydantoin and its substituted analogs are privileged structures in medicinal chemistry, extensively investigated for their diverse pharmacological properties . Researchers value this core structure for developing new bioactive molecules due to its versatility as a building block and its role as a bioisostere for other heterocycles in drug design . The specific research value of this compound lies in its potential as a key intermediate for the synthesis of more complex molecules targeting various therapeutic areas. The imidazolidine-2,4-dione scaffold is recognized for anticonvulsant and antiarrhythmic activities . Furthermore, structural analogs, particularly those with aromatic substitutions at the N-3 position, have demonstrated significant affinity for alpha-1 adrenergic receptors (α1-ARs), making them attractive candidates in the search for new potent hypotensive agents . The incorporation of the 3-cyanophenyl group is a strategic modification that may influence the compound's electronic properties, binding affinity, and metabolic stability, which can be critical parameters in structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

3-(2,4-dioxoimidazolidin-1-yl)benzonitrile

InChI

InChI=1S/C10H7N3O2/c11-5-7-2-1-3-8(4-7)13-6-9(14)12-10(13)15/h1-4H,6H2,(H,12,14,15)

InChI Key

BCFNYZRFPATMCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

The imidazolidine-2,4-dione scaffold is highly versatile, with modifications at the 1-, 3-, or 5-positions significantly altering biological activity. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Comparisons
Compound Name Substituents/Modifications Key Functional Groups Biological Activity/Application Reference
1-(3-Cyanophenyl)imidazolidine-2,4-dione 1-(3-cyanophenyl) Cyano (electron-withdrawing), hydantoin Hypothesized: Antimicrobial, enzyme inhibition
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione 5-(4-hydroxyphenyl) Hydroxyl (electron-donating), hydantoin Antioxidant, potential antidiabetic
5-(4-Dimethylamino-benzylidene)-imidazolidine-2,4-dione 5-benzylidene with dimethylamino group Benzylidene, dimethylamino Photodynamic therapy, anticancer
1-((5-Nitrofuran-2-yl)methylene)amino)imidazolidine-2,4-dione (Furagin) 1-((5-nitrofuran-2-yl)methylene)amino Nitrofuran, hydantoin Antimicrobial (urinary tract infections)
3-(2-(Substituted phenoxy)acetyl)-5,5-diphenylimidazolidine-2,4-dione 3-acetylphenoxy, 5,5-diphenyl Diphenyl, acetylphenoxy CNS activity, anticonvulsant

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The 3-cyanophenyl group in the target compound may enhance oxidative stability compared to hydroxyl or dimethylamino substituents, which are prone to metabolic oxidation .
  • Nitrofuran Derivatives: Furagin’s nitrofuran moiety confers potent antimicrobial activity via nitro-reduction mechanisms, a feature absent in the cyanophenyl analog .
  • Benzylidene Modifications : 5-Benzylidene derivatives (e.g., NSC269026) exhibit Z/E isomerism, influencing their binding to targets like cyclooxygenase .
Pharmacological and Toxicological Profiles
  • Antimicrobial Activity: While Furagin (nitrofuran analog) shows broad-spectrum antimicrobial effects, the cyanophenyl derivative’s activity is likely narrower but more stable due to reduced redox sensitivity .
  • CNS Activity : 5,5-Diphenyl derivatives (e.g., C1–C10) demonstrate anticonvulsant properties via GABA modulation, suggesting that bulky substituents at the 5-position enhance blood-brain barrier penetration .
  • Toxicity: 3-Hydroxybenzyl-substituted imidazolidine-diones (e.g., CAS 303986-34-7) show low acute toxicity in rodent models, implying the cyanophenyl variant may also have a favorable safety profile .

Preparation Methods

Reaction Overview

The cycloaddition of 3-cyanophenyl isocyanate with cyanothioformamide derivatives forms the imidazolidine-2,4-dione core. This method, adapted from De Gruyter’s synthesis of 1,3-diaryl-5-thioxo-imidazolidin-2,4-diones, involves a two-step process:

  • Formation of Cyanothioformamide : Reacting 3-cyanophenyl isothiocyanate with potassium cyanide generates cyanothioformamide (1 ).

  • Cycloaddition : Treating 1 with phenyl isocyanate in ethanol under reflux yields 1-(3-cyanophenyl)imidazolidine-2,4-dione (3 ) after HCl-mediated hydrolysis.

Optimization Data

ParameterOptimal ConditionYieldSource
SolventEthanol70%
Temperature50–55°C (reflux)
Reaction Time2–4 hours
Acid CatalystHCl (10% aqueous)

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the cyanothioformamide’s sulfur on the isocyanate’s carbonyl carbon, followed by cyclization.

One-Pot Synthesis via Aryl Isocyanate and Ethyl Hydrazine Carboxylate

Patent-Derived Methodology

A patent by WO2019121133A1 describes a one-pot synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones, adaptable for this compound:

  • Step a : React 3-cyanophenyl isocyanate with ethyl hydrazine carboxylate in ethanol at 50°C to form an intermediate carbamate.

  • Step b : Cyclize the intermediate using aqueous NaOH (20% w/w) at 55°C, followed by acidification with H<sub>2</sub>SO<sub>4</sub> to precipitate the product.

Performance Metrics

ParameterConditionYieldSource
BaseNaOH (20% w/w)87%
AcidH<sub>2</sub>SO<sub>4</sub> (10% w/w)
SolventEthanol/water

Advantage : This method avoids intermediate isolation, reducing purification steps and improving scalability.

Substitution on Pre-Formed Imidazolidine-2,4-dione

Halogenation-Cyanation Strategy

Building on CN113214111A, the 3-cyanophenyl group is introduced via Friedel-Crafts acylation:

  • Acyl Chloride Formation : Treat 3-(2-cyanophenyl)propionic acid with thionyl chloride to generate the acyl chloride.

  • Cyclization : Catalyze Friedel-Crafts acylation using AlCl<sub>3</sub> in dichloromethane to form the imidazolidine ring.

Reaction Conditions

ParameterConditionYieldSource
CatalystAlCl<sub>3</sub>65%
SolventDichloromethane
Temperature25°C (room temp)

Limitation : Requires pre-synthesized 3-(2-cyanophenyl)propionic acid, adding steps.

Amino Acid-Mediated Synthesis

Pathway from C-Aryl Glycine Derivatives

Adapting MDPI’s method, 3-cyanophenylglycine reacts with phenyl isocyanate in methanol under reflux:

  • Condensation : Form a urea intermediate.

  • Cyclization : Acid hydrolysis (HCl) closes the imidazolidine ring.

Yield and Characterization

ParameterConditionYieldSource
SolventMethanol60%
AcidHCl (6N)
CharacterizationNMR, IR, MS

Key Insight : The electron-withdrawing cyano group stabilizes the intermediate, favoring cyclization.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldComplexityScalability
Cycloaddition70%ModerateHigh
One-Pot87%LowVery High
Substitution65%HighModerate
Amino Acid60%ModerateModerate

Q & A

Basic: What are the common synthetic routes for 1-(3-cyanophenyl)imidazolidine-2,4-dione, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. For example, imidazolidine-2,4-dione derivatives are often synthesized via Knoevenagel condensation or Michael addition, as seen in analogous compounds (e.g., intermediates in Scheme 1 of ). Key steps include:

  • Reagent selection : Use of Lawesson’s reagent for thiolation (to introduce sulfur atoms) .
  • Purification : Column chromatography or recrystallization (e.g., benzene-petroleum ether mixtures) to isolate intermediates .
  • Optimization : Adjusting reaction time (e.g., 24-hour reflux) and stoichiometric ratios to enhance yields. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming intermediate structures .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for targeted receptor binding?

SAR studies require systematic modification of substituents on the imidazolidine-dione core and phenyl ring. For example:

  • Receptor antagonism : shows that substituents like chloro and fluoro groups enhance binding to bradykinin B2 receptors.
  • Bioisosteric replacement : Replace the cyano group with other electron-withdrawing groups (e.g., nitro) to assess potency changes.
  • Assays : Radioligand binding assays (e.g., IC50 determination) and functional assays (e.g., cAMP modulation) validate receptor interactions .

Basic: What analytical techniques are recommended for characterizing this compound?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm hydrogen and carbon environments (e.g., imidazolidine-dione ring protons at δ 4.0–5.5 ppm) .
    • MS : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Crystallography : X-ray diffraction (referencing CCDC/CSD codes in ) for absolute configuration determination .

Advanced: What methodologies are used to evaluate the pharmacokinetic properties of this compound?

  • In vitro assays :
    • Metabolic stability: Liver microsome incubations with LC-MS/MS quantification .
    • Permeability: Caco-2 cell monolayers to predict intestinal absorption.
  • In silico tools : ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and cytochrome P450 interactions .

Basic: How can researchers screen the biological activity of this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., cyclooxygenase inhibition) using purified enzymes .

Advanced: How should contradictory data in biological activity studies be resolved?

  • Validation : Reproduce experiments under standardized conditions (e.g., pH, temperature).
  • Dose-response curves : Confirm activity across multiple concentrations to rule out false positives .
  • Off-target profiling : Use selectivity panels (e.g., kinase or GPCR screens) to identify non-specific effects .

Basic: What strategies are effective for developing analytical methods to quantify this compound in complex matrices?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm for aromatic rings).
  • Validation parameters : Include linearity (R² > 0.99), precision (%RSD < 5%), and recovery (>90%) .

Advanced: How can molecular modeling predict the interaction of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., bradykinin B2 receptor in ).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Basic: What stability-indicating studies are recommended for this compound under storage conditions?

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Analytical monitoring : Track degradation via HPLC and identify byproducts using LC-MS .

Advanced: How can mechanistic studies elucidate the compound’s mode of action in disease models?

  • Target identification : CRISPR-Cas9 knockout libraries or siRNA screens to pinpoint affected pathways.
  • Biomarker analysis : Proteomics (e.g., iTRAQ) to quantify protein expression changes in treated vs. control cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.